molecular formula C21H21N3O5 B139965 (R)-2-(2-Hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)isoindoline-1,3-dione CAS No. 446292-07-5

(R)-2-(2-Hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)isoindoline-1,3-dione

Cat. No. B139965
M. Wt: 395.4 g/mol
InChI Key: CKFVSMPWXAASIQ-MRXNPFEDSA-N
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Description

“®-2-(2-Hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)isoindoline-1,3-dione” is a chemical compound with the CAS Number: 446292-07-5. It has a molecular weight of 395.41 and a molecular formula of C21H21N3O5 . It is a Rivaroxaban intermediate, which is a novel antithrombotic agent .


Synthesis Analysis

The synthesis of this compound involves the use of (S)-(+)-Glycidyl Phthalimide and 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H21N3O5/c25-16(12-24-20(27)17-3-1-2-4-18(17)21(24)28)11-22-14-5-7-15(8-6-14)23-9-10-29-13-19(23)26/h1-8,16,22,25H,9-13H2/t16-/m1/s1 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Bioactive Derivatives of Curcumin

Curcumin derivatives, including Schiff base, hydrazone, and oxime derivatives, have been extensively studied for their enhanced medicinal and biological properties. These derivatives, along with their metal complexes, exhibit potent biological activities, suggesting potential applications in drug development and therapeutic interventions (Omidi & Kakanejadifard, 2020). Similarly, modifications to the curcumin structure, as implied by the molecule , could enhance its bioactivity, pointing to its potential applications in biomedical research.

Enhancements through Encapsulation

The biological and pharmacological properties of curcumin have been significantly enhanced through nano-encapsulation techniques. Nano-encapsulated curcumin demonstrates improved bioactive properties and efficacy in cancer therapy, indicating the potential for similar strategies to enhance the bioavailability and therapeutic efficacy of related compounds (Witika et al., 2021).

Antioxidant Activity Assays

Various analytical methods for determining antioxidant activity, such as ORAC, HORAC, and DPPH assays, are crucial in evaluating the antioxidant capacity of complex samples, including bioactive compounds. This research area is essential for understanding the antioxidant mechanisms of new compounds and their potential applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Neuroprotective Strategies

Investigations into neuroprotective strategies for cerebrovascular stroke have highlighted a variety of potential treatments, including those targeting molecular pathways of ischemic damage. This research underscores the importance of understanding and manipulating biochemical pathways for therapeutic purposes, relevant to compounds with potential neuroprotective properties (Karsy et al., 2017).

Hydantoin Derivatives in Medicinal Chemistry

Hydantoin and its derivatives represent a significant class of compounds in medicinal chemistry due to their varied biological and pharmacological activities. Research into novel strategies and the synthetic development of hydantoin derivatives can lead to the discovery of new therapeutics for a range of diseases, hinting at the potential research applications of compounds structurally related to or derivatized from hydantoin (Shaikh et al., 2023).

Safety And Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-[(2R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c25-16(12-24-20(27)17-3-1-2-4-18(17)21(24)28)11-22-14-5-7-15(8-6-14)23-9-10-29-13-19(23)26/h1-8,16,22,25H,9-13H2/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFVSMPWXAASIQ-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NC[C@H](CN3C(=O)C4=CC=CC=C4C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467923
Record name 2-{(2R)-2-Hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(2-Hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)isoindoline-1,3-dione

CAS RN

446292-07-5
Record name 2-((2R)-2-Hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl)-1H-isoindole-1,3(2H)-dione
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Record name 2-((2R)-2-Hydroxy-3-((4-(3-oxo-4-morpholinyl) phenyl)amino)propyl)-1H-isoindole-1,3(2H)-dione
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Record name 2-{(2R)-2-Hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl}-1H-isoindole-1,3(2H)-dione
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Record name 2-[(2R)-2-hydroxy-3-{[4-(3-oxomorpholin-4-yl)phenyl]amino}propyl]-1H-isoindole-1,3(2H)-dione
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Record name 2-[(2R)-2-Hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-1H-isoindole-1,3(2H)-dione
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